molecular formula C28H34N6O4 B304860 3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

Cat. No. B304860
M. Wt: 518.6 g/mol
InChI Key: DMTNJMKPYCCQHW-XHLNEMQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, commonly known as MPPH, is a synthetic compound that has been widely used in scientific research. MPPH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NN=).

Mechanism of Action

MPPH is a fluorescent probe that is selectively taken up by lysosomes, which are cellular organelles that are responsible for the degradation of various cellular components. MPPH is metabolized by lysosomal enzymes, which results in the release of a fluorescent product. The fluorescence emitted by MPPH can be used to monitor the activity of lysosomal enzymes in live cells.
Biochemical and Physiological Effects:
MPPH has been shown to have minimal toxicity and does not appear to have any significant effects on cellular function. The compound is rapidly metabolized by lysosomal enzymes and does not accumulate in cells. MPPH has been used in a variety of cell types, including primary cells, immortalized cell lines, and tumor cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MPPH is its selectivity for lysosomes. This allows researchers to specifically monitor the activity of lysosomal enzymes in live cells. MPPH is also relatively easy to use and can be applied to a variety of experimental systems. However, one limitation of MPPH is its relatively low fluorescence intensity, which can make it difficult to detect in some experimental settings.

Future Directions

There are several potential future directions for the use of MPPH in scientific research. One area of interest is the development of new fluorescent probes that can be used to monitor other cellular processes. For example, there is a growing interest in developing probes that can be used to monitor the activity of proteases, which are enzymes that are involved in many cellular processes. Another potential direction is the use of MPPH in drug discovery. MPPH has been used to screen for potential drug candidates, and it is possible that similar probes could be developed to screen for other types of drugs. Overall, MPPH is a versatile tool that has many potential applications in scientific research.

Synthesis Methods

MPPH can be synthesized by reacting 3-methylphenol with 2-(2-hydroxyethoxy)benzaldehyde to form the intermediate 3-(2-hydroxyethoxy)phenol. The intermediate is then reacted with 2,6-dimorpholin-4-ylpyrimidine-4-carbaldehyde to form the final product, MPPH. The synthesis of MPPH is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

MPPH has been widely used in scientific research as a tool to study various cellular processes. One of the primary applications of MPPH is as a fluorescent probe to study the activity of lysosomal enzymes. MPPH can also be used to study the mechanisms of action of various drugs and to screen for potential drug candidates.

properties

Product Name

3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

Molecular Formula

C28H34N6O4

Molecular Weight

518.6 g/mol

IUPAC Name

N-[(E)-[3-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C28H34N6O4/c1-22-4-2-6-24(18-22)37-16-17-38-25-7-3-5-23(19-25)21-29-32-26-20-27(33-8-12-35-13-9-33)31-28(30-26)34-10-14-36-15-11-34/h2-7,18-21H,8-17H2,1H3,(H,30,31,32)/b29-21+

InChI Key

DMTNJMKPYCCQHW-XHLNEMQHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)/C=N/NC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5

SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=NNC3=NC(=NC(=C3)N4CCOCC4)N5CCOCC5

Canonical SMILES

CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=NNC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5

Origin of Product

United States

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